molecular formula C10H14O3 B13952656 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid CAS No. 33844-91-6

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B13952656
CAS No.: 33844-91-6
M. Wt: 182.22 g/mol
InChI Key: JRROOCOYJOALIX-UHFFFAOYSA-N
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Description

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexene, featuring an acetyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 1-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene as the starting material.

    Methylation: The methyl group at the 6-position can be introduced via alkylation using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group at the 1-position can be introduced through carboxylation of the corresponding Grignard reagent followed by acidic hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-acetyl-6-methylcyclohex-3-ene-1,1-dicarboxylic acid.

    Reduction: Formation of 3-hydroxy-6-methylcyclohex-3-ene-1-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylcyclohex-3-ene-1-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methylcyclohex-3-ene-1-carboxylic acid: Lacks the acetyl group at the 3-position.

    Cyclohex-3-ene-1-carboxylic acid: Lacks both the acetyl and methyl groups.

Uniqueness

3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

33844-91-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-acetyl-6-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h4,6,9H,3,5H2,1-2H3,(H,12,13)

InChI Key

JRROOCOYJOALIX-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(CC1C(=O)O)C(=O)C

Origin of Product

United States

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